Proquinazid

Catalog No.
S643508
CAS No.
189278-12-4
M.F
C14H17IN2O2
M. Wt
372.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proquinazid

CAS Number

189278-12-4

Product Name

Proquinazid

IUPAC Name

6-iodo-2-propoxy-3-propylquinazolin-4-one

Molecular Formula

C14H17IN2O2

Molecular Weight

372.2 g/mol

InChI

InChI=1S/C14H17IN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

FLVBXVXXXMLMOX-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC

Synonyms

proquinazid

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC

Mode of Action:

Proquinazid is a broad-spectrum fungicide belonging to the Quinoxaline class. Its primary mode of action involves inhibiting the enzyme sterol demethylase (SDHI) in fungal pathogens. This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting SDHI, proquinazid disrupts the fungal cell membrane integrity, leading to cell death and preventing fungal growth and spore production. Source: University of California, Agriculture and Natural Resources, Statewide Integrated Pest Management Program:

Effectiveness against Fungal Diseases:

Proquinazid demonstrates efficacy against a wide range of fungal diseases on various crops, including powdery mildew, grey mold, and rust. It is particularly effective against fungal pathogens that have developed resistance to other types of fungicides. Research studies have shown proquinazid's success in controlling powdery mildew in grapes, cucurbits, and ornamentals, grey mold in grapes, strawberries, and raspberries, and rust diseases in cereals and ornamentals. Source: BASF Agricultural Solutions:

Resistance Management:

As with any fungicide, the overuse of proquinazid can lead to the development of resistance in fungal populations. To mitigate this risk, scientific research recommends employing integrated pest management (IPM) strategies that combine proquinazid application with other control methods like cultural practices, resistant cultivars, and biological control agents. This approach helps to maintain the long-term efficacy of proquinazid and prevent the emergence of resistant fungal strains. Source: Fungicide Resistance Action Committee (FRAC):

Environmental Impact:

Proquinazid's environmental impact is a subject of ongoing scientific research. Studies have shown that it exhibits low persistence in soil and water and poses minimal risk to non-target organisms like beneficial insects and pollinators. However, research also emphasizes the importance of responsible use practices to minimize potential environmental contamination. Source: European Food Safety Authority (EFSA):

Proquinazid is a synthetic compound classified as a fungicide, specifically designed to combat various fungal pathogens affecting crops. Its chemical structure is characterized by the formula C14H17IN2O2C_{14}H_{17}IN_{2}O_{2}, and it is recognized for its unique properties that enable it to function effectively as a preventive and curative agent against fungal infections. The compound is known for its ability to inhibit the germination of fungal spores by disrupting the development of appressoria, which are specialized structures that fungi use to penetrate plant tissues .

Proquinazid exhibits a unique mode of action compared to other fungicides. It disrupts the fungal sterol biosynthesis pathway by inhibiting an enzyme called Δ14-reductase. This enzyme is crucial for fungi to produce ergosterol, a vital component of their cell membranes. Without proper cell membrane function, fungal growth and spore germination are hindered, leading to the fungicidal effect.

Toxicity:

Proquinazid is considered to be moderately toxic with an oral LD50 (Lethal Dose 50) in rats exceeding 2000 mg/kg []. However, proper handling procedures are still recommended to minimize exposure.

Flammability:

Reactivity:

Proquinazid is generally considered stable under normal storage conditions []. However, it can react with strong oxidizing agents.

, primarily involving hydroxylation and hydrolysis. Key metabolic reactions include:

  • Hydroxylation: This occurs at the phenyl ring as well as at the propyl and propoxy side chains. Hydroxylation contributes to the formation of various metabolites that are significant in understanding its biological activity.
  • Hydrolysis: Proquinazid exhibits hydrolytic stability across a range of pH levels (4, 7, and 9), indicating that it does not readily degrade in aqueous environments .

The compound's stability under various conditions makes it suitable for agricultural applications, where it can persist long enough to provide effective disease control.

Proquinazid demonstrates significant biological activity against a variety of fungal pathogens. Its primary mode of action involves:

  • Inhibition of Appressoria Development: By preventing the formation of appressoria, proquinazid effectively stops fungal infections from establishing on plant surfaces.
  • Translocation within Plants: The compound is capable of translocating within plant tissues, allowing it to reach areas where fungal pathogens may reside .

Additionally, studies have shown that proquinazid does not accumulate significantly in animal tissues, suggesting a low risk of bioaccumulation in food chains .

The synthesis of proquinazid involves several chemical processes. A common synthetic route includes:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of iodine and propoxy groups via electrophilic substitution.
  • Purification processes to yield high-purity proquinazid suitable for agricultural use.

Research has demonstrated efficient synthetic pathways utilizing cross-coupling chemistry to produce proquinazid derivatives for immunoassay development .

Proquinazid is primarily used in agriculture as a fungicide. Its applications include:

  • Crop Protection: Effective against diseases in crops such as wheat and grapes.
  • Preventive Treatment: Applied before infection occurs to inhibit fungal growth.
  • Curative Treatment: Used after infection has been detected to control and mitigate damage caused by pathogens .

The compound's unique properties make it particularly valuable in integrated pest management strategies.

Research on proquinazid's interactions with other substances has focused on its metabolic pathways and potential effects on non-target organisms. Key findings include:

  • Metabolism in Plants: Proquinazid undergoes extensive metabolism in plants, generating several metabolites that can be detected in various plant tissues .
  • Toxicity Assessments: Studies have indicated that proquinazid does not exhibit significant toxicity towards mammals at typical exposure levels, reinforcing its safety profile when used according to guidelines .

These interaction studies are crucial for understanding the environmental impact and safety of proquinazid as a pesticide.

Proquinazid belongs to a class of compounds known for their fungicidal properties. Here are some similar compounds along with their unique characteristics:

Compound NameChemical StructureUnique Features
AzoxystrobinC₁₈H₁₈N₄O₇SBroad-spectrum fungicide effective against multiple fungi.
PyraclostrobinC₁₈H₁₈N₂O₄SSystemic action with both preventive and curative effects.
BoscalidC₁₄H₁₃ClN₂OTargets respiratory enzymes in fungi, distinct mode of action.

Proquinazid is unique due to its specific mechanism targeting appressoria formation, which differentiates it from other fungicides that may act through different biochemical pathways.

XLogP3

3.7

UNII

LIH67H4H0Z

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

189278-12-4

Wikipedia

Proquinazid

Use Classification

Agrochemicals -> Fungicides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15

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